

Spectroscopic Data and Characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide: A Technical Guide

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Compound of Interest	
Compound Name:	2-Hydroxyethyl 4-nitrophenyl sulfide
Cat. No.:	B081120

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Hydroxyethyl 4-nitrophenyl sulfide**. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Hydroxyethyl 4-nitrophenyl sulfide**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.15	d, $J = 9.2$ Hz	2H	Ar-H (ortho to NO_2)
7.38	d, $J = 9.2$ Hz	2H	Ar-H (ortho to S)
3.88	t, $J = 5.6$ Hz	2H	- $\text{CH}_2\text{-OH}$
3.25	t, $J = 5.6$ Hz	2H	- $\text{S-CH}_2\text{-}$
2.05	br s	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
147.8	Ar-C (C-NO_2)
145.8	Ar-C (C-S)
129.5	Ar-CH
124.1	Ar-CH
60.8	- $\text{CH}_2\text{-OH}$
38.7	- $\text{S-CH}_2\text{-}$

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch
3100, 3070	Medium	Aromatic C-H stretch
2930, 2870	Medium	Aliphatic C-H stretch
1590, 1475	Strong	Aromatic C=C stretch
1510, 1340	Strong	N-O stretch (NO ₂)
1080	Strong	C-O stretch
850	Strong	C-S stretch

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
199	100	[M] ⁺
168	45	[M - CH ₂ OH] ⁺
153	20	[M - NO ₂] ⁺
139	30	[C ₆ H ₄ S-CH ₂] ⁺
123	15	[C ₆ H ₄ NO ₂] ⁺
109	25	[C ₆ H ₅ S] ⁺

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **2-Hydroxyethyl 4-nitrophenyl sulfide** in 0.7 mL of

deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ^1H NMR, the spectral width was set to 16 ppm, and 16 scans were accumulated. For ^{13}C NMR, a spectral width of 250 ppm was used with a proton-decoupled pulse sequence, and 1024 scans were averaged.

Infrared (IR) Spectroscopy

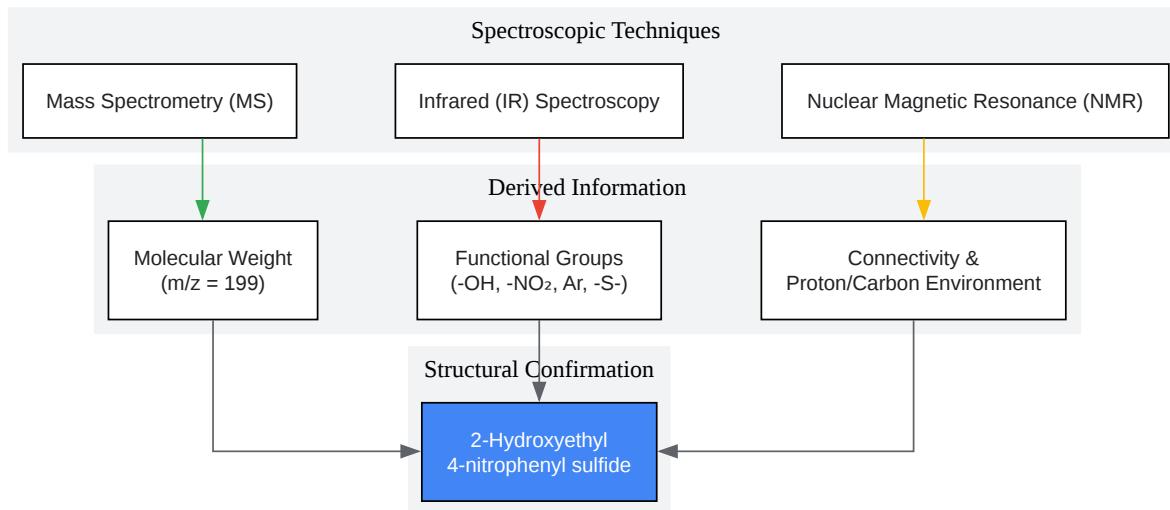
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Spectroscopic Analysis Workflow

The structural elucidation of **2-Hydroxyethyl 4-nitrophenyl sulfide** relies on the complementary information provided by different spectroscopic techniques. The following diagram illustrates the logical workflow of this analysis.



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Caption: Logical workflow for the spectroscopic characterization of **2-Hydroxyethyl 4-nitrophenyl sulfide**.

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